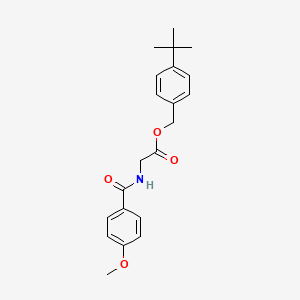

![molecular formula C22H30N2O3S B4621669 1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves reactions between specific precursors such as 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and various other compounds, demonstrating the versatility and reactivity of piperazine-based structures in creating complex molecules (Wang et al., 2004).

Molecular Structure Analysis

Molecular structure characterization often reveals intricate details such as weak intramolecular C—H⋯N interactions and intermolecular hydrogen bonds, which are crucial for understanding the compound's stability and reactivity. Studies have highlighted how crystal packing is stabilized by these interactions, contributing to the compound's physical properties and its interaction with other molecules (Wang et al., 2006).

Chemical Reactions and Properties

The reactivity of piperazine derivatives towards various reagents and conditions is a subject of active research. For instance, the synthesis processes often involve nucleophilic substitution reactions and are influenced by factors like solvent, acid acceptor, and reaction temperature. These reactions contribute to the compound's diverse chemical properties and potential for further functionalization (Qi, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystal structure, and thermal stability, are closely related to their molecular structure. For example, specific piperazine derivatives exhibit solubility in water and various organic solvents, which is significant for their application in different fields. These properties are determined through techniques like X-ray diffraction, thermal analysis, and spectroscopic investigations (Arbi et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and potential for creating diverse derivatives, are crucial for the compound's applications in synthesis and development of new materials. Studies have shown that piperazine-based compounds can undergo various reactions, leading to a wide range of biological activities and applications (Abbasi et al., 2019).

Applications De Recherche Scientifique

Metabolic Pathways and Enzymatic Reactions

1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine, as a structural component of novel antidepressants such as Lu AA21004, undergoes extensive metabolic transformations. These transformations involve oxidative metabolism to form metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. Enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 play significant roles in these processes. Additionally, alcohol and aldehyde dehydrogenases contribute to the conversion of the benzylic alcohol to its corresponding benzoic acid, showcasing the compound's intricate involvement in metabolic pathways and the importance of specific cytochrome P450 enzymes in its metabolism (Hvenegaard et al., 2012).

Pharmacological Effects

The pharmacological profile of 1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine, particularly in the context of Lu AA21004, highlights its multimodal action. This compound acts as an antagonist, partial agonist, or agonist across various serotonin receptors and inhibits the serotonin transporter (SERT). Its modulation of the serotonin system contributes to its antidepressant and anxiolytic effects, suggesting a unique mechanism of action distinct from traditional antidepressants. This highlights its potential utility in treating major depressive disorders through a comprehensive engagement with neurotransmitter systems (Mørk et al., 2012).

Anticancer Potential

Research into the anticancer activity of compounds with a piperazine substituent, similar in structure to 1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine, has shown promising results. Specifically, derivatives with this structural motif have exhibited efficacy against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. This suggests that compounds with piperazine elements, including 1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine, may hold valuable anticancer properties worth further exploration (Turov, 2020).

Propriétés

IUPAC Name |

1-[3-(2,5-dimethylphenoxy)propyl]-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-18-6-9-21(10-7-18)28(25,26)24-14-12-23(13-15-24)11-4-16-27-22-17-19(2)5-8-20(22)3/h5-10,17H,4,11-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPIDFHJELFGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCOC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)

![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)

![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)